Furo[3,2-c]pyridin-3(2H)-one hydrochloride
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Overview
Description
Furo[3,2-c]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring. Its unique structure imparts distinct chemical and physical properties, making it valuable in diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-3(2H)-one hydrochloride typically involves the reaction of butyrolactone acetal with CH acids to form 2-methylenetetrahydrofuran derivatives. These derivatives then react with dimethylformimide acetal to yield a dieneamine, which undergoes cyclization to produce furo[3,2-c]pyridine derivatives . Another method involves the reaction of cyanacetamide with 3-dimethylaminomethylenebutyrolactone acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-c]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Sodium ethoxide, propoxide, and isopropoxide are commonly used nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Alkoxy derivatives formed by nucleophilic substitution.
Scientific Research Applications
Furo[3,2-c]pyridin-3(2H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can lead to the ablation of Gram-positive bacteria . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.
Furo[2,3-d]pyrimidine: A compound with a pyrimidine ring fused to a furan ring, exhibiting different chemical properties.
Uniqueness
Furo[3,2-c]pyridin-3(2H)-one hydrochloride is unique due to its specific ring fusion pattern and the presence of a hydrochloride group, which imparts distinct solubility and reactivity properties. Its ability to act as a photosensitizer and its potential therapeutic applications further distinguish it from similar compounds .
Properties
Molecular Formula |
C7H6ClNO2 |
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Molecular Weight |
171.58 g/mol |
IUPAC Name |
furo[3,2-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H |
InChI Key |
JXEJCWAWYYKGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CN=C2.Cl |
Origin of Product |
United States |
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